1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine
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Overview
Description
1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, docking analyses suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating a potential mechanism for anticancer activity .
Comparison with Similar Compounds
1-((4-Propoxypyridin-3-yl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1,4-Diisopropyl-2-(4’,5’-dihydro-1’H-imidazol-2’-yl)piperazine: Known for its glucose tolerance improvement without side effects.
6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H19N3O3S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
1-(4-propoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C12H19N3O3S/c1-2-9-18-11-3-4-14-10-12(11)19(16,17)15-7-5-13-6-8-15/h3-4,10,13H,2,5-9H2,1H3 |
InChI Key |
IEFOLJMVYLNFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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